

A Comparative Study of Diethyl Oxalate and Dibutyl Oxalate: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Dibutyl oxalate*

Cat. No.: *B166012*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of diethyl oxalate and **dibutyl oxalate**, two chemically related diesters of oxalic acid. The following sections detail their physicochemical properties, primary applications, synthesis methodologies with experimental protocols, and toxicological profiles. All quantitative data is summarized in structured tables for ease of comparison, and key chemical processes are visualized to elucidate reaction mechanisms and experimental procedures.

Physicochemical Properties

Diethyl oxalate and **dibutyl oxalate** share a common structural backbone but differ in their terminal alkyl chains, leading to distinct physical properties. **Dibutyl oxalate**, with its longer butyl chains, exhibits a higher boiling point and lower density compared to diethyl oxalate. Both are colorless liquids at room temperature.^[1]

Property	Diethyl Oxalate	Dibutyl Oxalate
Molecular Formula	C6H10O4	C10H18O4
Molar Mass	146.14 g/mol [1] [2]	202.25 g/mol
Appearance	Colorless liquid [1] [2]	Colorless oily liquid
Density	1.0785 g/cm ³ [1]	0.986 g/mL at 25 °C
Melting Point	-40.6 °C	-29 °C
Boiling Point	185.7 °C [2]	239-240 °C
Solubility in Water	Sparingly soluble, gradually decomposes [2]	Practically insoluble
Solubility in Organic Solvents	Miscible with ethanol, ether, and other common organic solvents [2]	Soluble in alcohol

Applications

While both compounds are versatile intermediates in organic synthesis, their applications diverge based on their physical properties. Diethyl oxalate is a key precursor in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[\[3\]](#) It is particularly noted for its role in Claisen condensation reactions to form β-keto esters.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) **Dibutyl oxalate** is utilized as a plasticizer, a chelating agent in cosmetics, and in various industrial processes such as metal treatment and as a solvent.

Application	Diethyl Oxalate	Dibutyl Oxalate
Pharmaceuticals	Intermediate for drugs like phenobarbital and sulfamethoxazole ^[3]	Purifying agent
Dyes and Pigments	Intermediate for various dyes ^[3]	-
Polymers and Plastics	Plasticizer for cellulose esters ^[8]	Plasticizer
Solvents	Solvent for resins and perfumes ^[8]	Solvent
Organic Synthesis	Reagent in Claisen condensations and other syntheses ^[1]	Intermediate
Other	-	Chelating agent in cosmetics, rust-remover, bleaching agent

Synthesis of Diethyl Oxalate and Dibutyl Oxalate

The most common method for synthesizing both diethyl and **dibutyl oxalate** is the esterification of oxalic acid with the corresponding alcohol (ethanol or butanol) in the presence of an acid catalyst.^[1] Another method involves the transesterification of a dialkyl oxalate with a different alcohol.

Comparative Synthesis Data

Synthesis Method	Product	Reactants	Catalyst	Yield	Reference
Esterification	Diethyl Oxalate	Oxalic acid, Ethanol, Benzene	Sulfuric acid	78%	[3]
Esterification	Diethyl Oxalate	Crystalline oxalic acid, Absolute alcohol	-	80-90%	[9]
CO Coupling	Dibutyl Oxalate	Carbon monoxide, Butanol	Pd/Al ₂ O ₃	~94% selectivity	
Esterification	Dibutyl Oxalate	Oxalic acid, n-butanol, cyclohexane	Zeolites	4-5g from 4.5g oxalic acid	

Experimental Protocols

Synthesis of Diethyl Oxalate via Esterification

Materials:

- Anhydrous oxalic acid (45g, 0.5 mol)
- Anhydrous ethanol (81g, 1.76 mol)
- Benzene (200ml)
- Concentrated sulfuric acid (10ml)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

- Combine anhydrous oxalic acid, anhydrous ethanol, benzene, and concentrated sulfuric acid in a reaction flask equipped with a stirrer and a water separator.
- Heat the mixture with stirring to reflux at 68-70 °C for azeotropic dehydration.
- Continue the reaction until water is no longer collected in the separator.
- Distill off the ethanol and benzene.
- After cooling, wash the remaining liquid with water, followed by a saturated sodium bicarbonate solution, and then again with water.
- Dry the organic layer with anhydrous sodium sulfate.
- Perform atmospheric distillation, collecting the fraction at 182-184 °C to obtain diethyl oxalate. The expected yield is approximately 78%.[\[3\]](#)

Synthesis of Dibutyl Oxalate via Esterification

Materials:

- Oxalic acid (4.50g, 0.05 mol)
- n-butanol (18.30 mL, 0.20 mol)
- Cyclohexane (1.05 mL, 0.01 mol)
- Zeolites (3)
- Saturated sodium carbonate solution
- Anhydrous magnesium sulfate

Procedure:

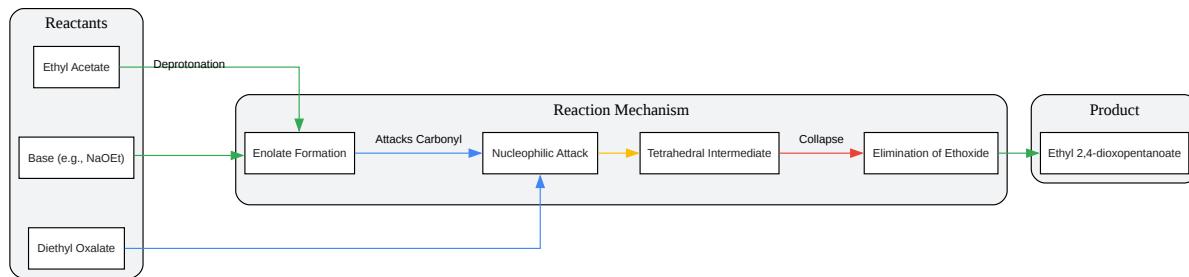
- In a 100 mL three-necked flask, add oxalic acid, n-butanol, and cyclohexane, followed by three zeolites.
- Set up the flask for reflux with a separatory funnel and a condenser.

- Heat the mixture until the solid dissolves and the solution becomes turbid, then bring to a boil and reflux at a stable temperature of 115°C.
- Continue refluxing for 30 minutes after the separatory funnel is filled with water.
- Cool the reaction mixture to about 50°C and slowly transfer it to a beaker.
- Stir while adding saturated sodium carbonate solution until gas evolution ceases and the pH is neutral.
- Transfer the mixture to a separatory funnel and wash with 10 mL of water.
- Separate the upper oily layer and dry it with anhydrous magnesium sulfate for 20 minutes.
- Filter the solution and distill, collecting the fraction at 240-244°C to obtain **dibutyl oxalate**.

Mandatory Visualizations

Claisen Condensation of Diethyl Oxalate

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. Diethyl oxalate, lacking α -hydrogens, can effectively act as an acceptor in crossed Claisen condensations.^{[4][5][6][7]} The following diagram illustrates the mechanism of the Claisen condensation between diethyl oxalate and ethyl acetate.

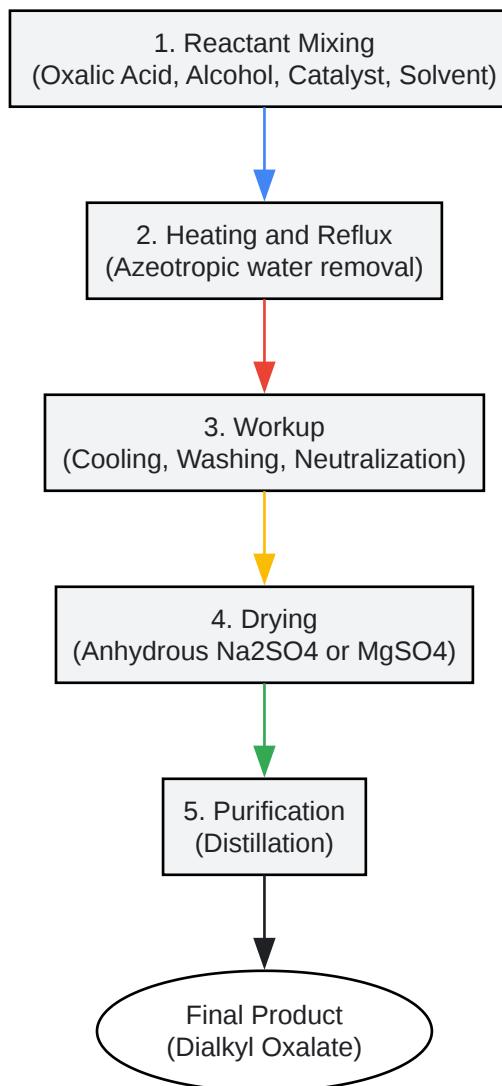


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Caption: Mechanism of the Claisen condensation of diethyl oxalate with ethyl acetate.

Experimental Workflow for Ester Synthesis

The synthesis of both diethyl and **dibutyl oxalate** follows a similar experimental workflow, as outlined in the diagram below. This generalized process involves reaction, workup, and purification steps.



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Caption: Generalized experimental workflow for the synthesis of dialkyl oxalates.

Toxicology and Safety

Both diethyl oxalate and **dibutyl oxalate** present some health hazards, primarily related to irritation and potential toxicity upon ingestion. It is crucial to handle these chemicals with appropriate personal protective equipment in a well-ventilated area.

Toxicological Data	Diethyl Oxalate	Dibutyl Oxalate
Oral LD50 (rat)	400 mg/kg	No data available
Dermal LD50 (rat)	> 2000 mg/kg	No data available
Primary Hazards	Harmful if swallowed, causes serious eye irritation ^[1]	Causes skin irritation, may cause an allergic skin reaction, causes serious eye damage

Conclusion

Diethyl oxalate and **dibutyl oxalate** are valuable chemical intermediates with distinct physicochemical properties that dictate their primary applications. Diethyl oxalate is a cornerstone in the synthesis of various pharmaceuticals and dyes, largely due to its reactivity in condensation reactions. **Dibutyl oxalate**, with its increased lipophilicity, finds utility as a plasticizer and in various industrial formulations. While their synthesis follows similar esterification principles, the choice between them depends on the desired end-product and its required properties. Further direct comparative studies, particularly on their performance as plasticizers under identical conditions, would be beneficial for a more comprehensive evaluation.

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